Triclofos
Overview
Description
Triclofos is a sedative drug primarily used for treating insomnia. It is a prodrug that is metabolized in the liver into the active compound trichloroethanol. The compound has a relatively long half-life, which can cause drowsiness the next day. Trichloroethanol, the active metabolite, may cause liver damage, and thus, this compound should not be used for extended periods .
Scientific Research Applications
Triclofos has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Mechanism of Action
Safety and Hazards
Triclofos may increase the central nervous system depressant (CNS depressant) activities of various drugs . The risk or severity of CNS depression can be increased when this compound is combined with these drugs . Side effects may include headache, rash, dizziness, flatulence, confusion, nightmares, dependence, diarrhea, constipation, nausea, vomiting, abdominal pain, and ataxia .
Future Directions
There are ongoing studies and research on Triclofos. For instance, a study found that this compound sodium (TFS) is a safe and effective sedative for children with neurocognitive disorders in non-painful neurodiagnostic studies when administered in a controlled and monitored environment . Another study aimed to evaluate the efficacy and safety of this compound for procedural sedation in children . The systematic review suggests that this compound seems to have a good sedative effect mainly with short painless procedural sedation .
Preparation Methods
Triclofos can be synthesized through the reaction of trichloroethanol with phosphoric acid. The reaction typically involves the use of a solvent such as methanol and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality .
Chemical Reactions Analysis
Triclofos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form trichloroacetic acid.
Reduction: The compound can be reduced to form trichloroethanol.
Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include trichloroethanol and trichloroacetic acid .
Comparison with Similar Compounds
Triclofos is similar to other sedative compounds such as chloral hydrate and trichloroethanol. it is unique in that it is a prodrug, meaning it is metabolized into its active form in the body. This allows for a more controlled release of the active compound and potentially fewer side effects compared to direct administration of trichloroethanol .
Similar Compounds
- Chloral hydrate
- Trichloroethanol
- Sodium oxybate
This compound stands out due to its prodrug nature and its specific use in pediatric sedation .
Properties
IUPAC Name |
2,2,2-trichloroethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRGCZGSFRBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7246-20-0 (mono-hydrochloride salt) | |
Record name | Triclofos [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023700 | |
Record name | Triclofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether | |
Record name | TRICLOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR ALMOST WHITE POWDER | |
CAS No. |
306-52-5 | |
Record name | Trichloroethyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triclofos [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclofos | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanol, 2,2,2-trichloro-, dihydrogen phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triclofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triclofos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICLOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRICLOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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